molecular formula C12H16BrNO B12636563 N-[4-(4-bromophenyl)butan-2-yl]acetamide

N-[4-(4-bromophenyl)butan-2-yl]acetamide

Cat. No.: B12636563
M. Wt: 270.17 g/mol
InChI Key: ROBLHDIJOMEAAJ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)butan-2-yl]acetamide is an organic compound with the molecular formula C12H16BrNO This compound is characterized by the presence of a bromophenyl group attached to a butan-2-yl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)butan-2-yl]acetamide typically involves the reaction of 4-bromobenzyl chloride with butan-2-amine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)butan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)butanoic acid or 4-(4-bromophenyl)butan-2-one.

    Reduction: Formation of N-[4-(phenyl)butan-2-yl]acetamide.

    Substitution: Formation of N-[4-(4-aminophenyl)butan-2-yl]acetamide or N-[4-(4-mercaptophenyl)butan-2-yl]acetamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)butan-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the butan-2-yl chain, making it less hydrophobic.

    N-[4-(4-chlorophenyl)butan-2-yl]acetamide: Contains a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

    N-[4-(4-methylphenyl)butan-2-yl]acetamide: Contains a methyl group instead of bromine, altering its electronic and steric properties.

Uniqueness

N-[4-(4-bromophenyl)butan-2-yl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[4-(4-bromophenyl)butan-2-yl]acetamide

InChI

InChI=1S/C12H16BrNO/c1-9(14-10(2)15)3-4-11-5-7-12(13)8-6-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

ROBLHDIJOMEAAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)NC(=O)C

Origin of Product

United States

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